3,5-Difluoro-2-methylsulfanylphenylboronic acid
Overview
Description
3,5-Difluoro-2-methylsulfanylphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2S. It is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-methylsulfanylphenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 3,5-difluoro-2-methylsulfanylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-methylsulfanylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), and elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and various substituted phenyl derivatives in oxidation and substitution reactions .
Scientific Research Applications
3,5-Difluoro-2-methylsulfanylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Biology: Utilized in the synthesis of biologically active compounds and probes for studying biological processes.
Medicine: Involved in the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methylsulfanylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-methoxyphenylboronic acid
- 3,5-Difluoro-2-methylphenylboronic acid
- 3,5-Difluoro-2-thiomethylphenylboronic acid
Uniqueness
3,5-Difluoro-2-methylsulfanylphenylboronic acid is unique due to the presence of both fluorine and methylsulfanyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions compared to similar compounds .
Properties
IUPAC Name |
(3,5-difluoro-2-methylsulfanylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTISFXJQWGBLEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1SC)F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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